

Application Notes: Norbiotinamine Hydrochloride in Flow Cytometry

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Compound of Interest

Compound Name: Norbiotinamine hydrochloride

Cat. No.: B12431569

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Introduction

Norbiotinamine hydrochloride is a versatile biotin analog that serves as a valuable tool in various biochemical and cell analysis applications, including flow cytometry.^{[1][2]} As an alternative to traditional biotin, Norbiotinamine can be conjugated to a wide range of molecules, such as antibodies, peptides, or other probes, enabling their detection and analysis at the single-cell level. This document provides detailed application notes and protocols for the use of **Norbiotinamine hydrochloride**-conjugated reagents in flow cytometry, aimed at researchers, scientists, and drug development professionals.

The core principle of using Norbiotinamine-conjugated probes in flow cytometry lies in the high-affinity interaction between biotin and streptavidin. A fluorescently labeled streptavidin is used as a secondary detection reagent, which binds to the biotin moiety of the Norbiotinamine-conjugated primary probe, thereby providing a fluorescent signal that can be quantified by a flow cytometer. This indirect staining method offers signal amplification, as multiple fluorescent streptavidin molecules can bind to a single biotinylated primary probe, enhancing the detection of low-abundance targets.

Key Applications in Flow Cytometry

Flow cytometry is a powerful technique for high-throughput, multi-parameter analysis of single cells in a heterogeneous population.^{[3][4]} Norbiotinamine-conjugated reagents can be employed in a variety of flow cytometry applications, including:

- Immunophenotyping: Characterization of different cell populations based on the expression of specific cell surface or intracellular markers.
- Cell Signaling Analysis: Detection of phosphorylated proteins and other signaling molecules to study cellular responses to stimuli.[5]
- Cell Cycle Analysis: Staining of cellular components like DNA to determine the cell cycle status of a population.[6]
- Apoptosis Detection: Identification of apoptotic cells through the detection of specific markers.
- Receptor-Ligand Interaction Studies: Quantifying the binding of a biotinylated ligand (using Norbiotinamine) to its cell surface receptor.[7]

Data Presentation: Quantitative Analysis

The following table summarizes hypothetical quantitative data from a flow cytometry experiment using a Norbiotinamine-conjugated antibody for immunophenotyping.

Cell Type	Marker	Primary Antibody (Norbiotinamine-conjugated)	Streptavidin-Fluorochrome Conjugate	Percentage of Positive Cells (%)	Mean Fluorescence Intensity (MFI)
Lymphocytes	CD4	Anti-CD4-Norbiotinamine	Streptavidin-PE	45.2	12,500
Monocytes	CD14	Anti-CD14-Norbiotinamine	Streptavidin-FITC	92.8	35,800
B Cells	CD19	Anti-CD19-Norbiotinamine	Streptavidin-APC	10.5	8,900
Control (No Primary)	-	-	Streptavidin-PE	0.8	150

Experimental Protocols

Protocol 1: Indirect Immunofluorescent Staining of Cell Surface Antigens

This protocol describes the use of a Norbiotinamine-conjugated primary antibody to label cell surface antigens, followed by detection with a fluorescently labeled streptavidin.

Materials:

- Cells of interest (e.g., peripheral blood mononuclear cells)
- Norbiotinamine-conjugated primary antibody
- Fluorescently labeled streptavidin (e.g., Streptavidin-PE, Streptavidin-FITC)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

- Assay tubes

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension of your cells of interest.
 - Count the cells and adjust the concentration to 1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each assay tube.
 - Add the appropriate dilution of the Norbiotinamine-conjugated primary antibody to the cells.
 - Vortex gently and incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.
 - Resuspend the cell pellet in 100 μ L of Flow Cytometry Staining Buffer.
- Secondary Staining:
 - Add the recommended concentration of the fluorescently labeled streptavidin to the cell suspension.
 - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
 - Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer.
 - Resuspend the final cell pellet in 500 μ L of Flow Cytometry Staining Buffer.
- Data Acquisition:
 - Acquire the samples on a flow cytometer.

- Set up appropriate controls, including an unstained cell sample and a sample stained only with the fluorescently labeled streptavidin to assess background fluorescence.

Protocol 2: Intracellular Staining

This protocol is for the detection of intracellular antigens using a Norbiotinamine-conjugated antibody. It requires cell fixation and permeabilization steps to allow the antibody to access intracellular targets.[6]

Materials:

- Cells of interest
- Norbiotinamine-conjugated primary antibody
- Fluorescently labeled streptavidin
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., PBS with 0.1% saponin or Triton X-100)
- Flow Cytometry Staining Buffer
- Assay tubes

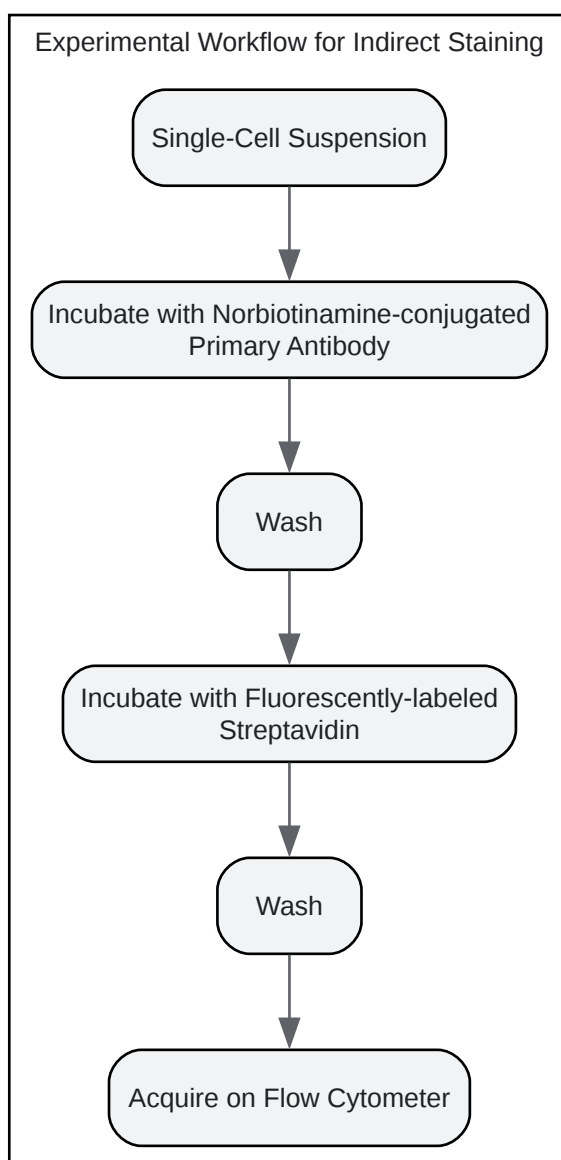
Procedure:

- Cell Preparation and Surface Staining (if applicable):
 - Follow steps 1 and 2 from Protocol 1 if you are also staining for surface markers.
- Fixation:
 - After the final wash of the surface staining, resuspend the cell pellet in 100 μ L of Fixation Buffer.
 - Incubate for 15-20 minutes at room temperature.
 - Wash the cells once with 2 mL of Flow Cytometry Staining Buffer.

- Permeabilization and Intracellular Staining:
 - Resuspend the fixed cells in 100 μ L of Permeabilization Buffer.
 - Add the Norbiotinamine-conjugated primary antibody for the intracellular target.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with 2 mL of Permeabilization Buffer.
 - Resuspend the cell pellet in 100 μ L of Permeabilization Buffer.
- Secondary Staining:
 - Add the fluorescently labeled streptavidin.
 - Incubate for 20-30 minutes at 4°C in the dark.
 - Wash the cells twice with 2 mL of Permeabilization Buffer.
 - Resuspend the final cell pellet in 500 μ L of Flow Cytometry Staining Buffer.
- Data Acquisition:
 - Acquire the samples on a flow cytometer.

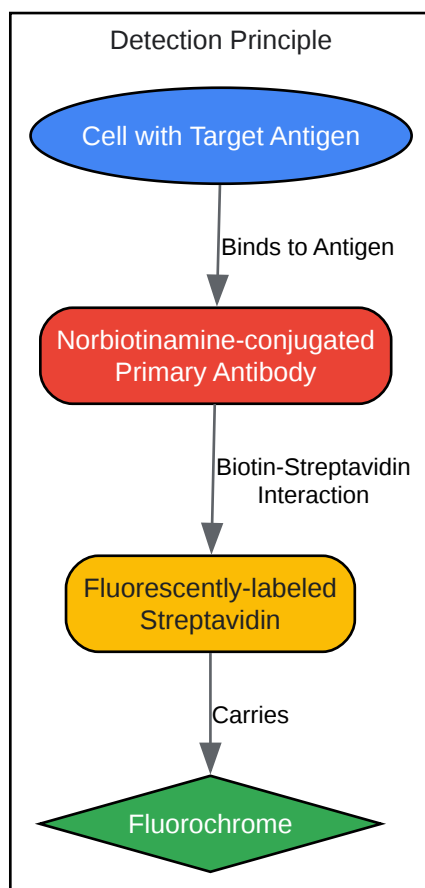
Visualizations

Signaling Pathway and Experimental Workflow



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Caption: Indirect staining workflow using a Norbiotinamine-conjugated antibody.



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Caption: Principle of indirect detection using the Norbiotinamine-Streptavidin system.

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